3'-(5-Me-1,3,5-dithiazin)-Ara-T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazin ring, which is a sulfur-containing heterocycle, attached to an arabinofuranosyl moiety. The presence of sulfur atoms in the ring structure imparts distinctive chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Dithiazin Ring: : The dithiazin ring can be synthesized through the cyclization of a dithioamide with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C).
-
Attachment to Arabinofuranosyl Moiety: : The synthesized dithiazin ring is then coupled with an arabinofuranosyl derivative. This step often involves glycosylation reactions, where the arabinofuranosyl moiety is activated using a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters, and the use of automated systems for precise addition of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atoms in the dithiazin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the dithiazin ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of thiols or thioethers.
-
Substitution: : The methyl group on the dithiazin ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, dry ether, 0°C to room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), 0°C to 60°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated dithiazin derivatives.
Scientific Research Applications
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein-ligand interactions.
-
Medicine: : Explored for its therapeutic potential. The compound’s unique structure may offer new avenues for drug development, particularly in targeting diseases involving sulfur metabolism.
-
Industry: : Utilized in the development of new materials. The dithiazin ring’s properties can be harnessed to create polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiazin ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3’-(5-Methyl-1,3,5-thiadiazin)-Ara-T: Similar structure but with a thiadiazin ring instead of dithiazin.
3’-(5-Methyl-1,3,5-trithiazin)-Ara-T: Contains an additional sulfur atom in the ring.
3’-(5-Methyl-1,3,5-oxadiazin)-Ara-T: Features an oxygen atom in place of one sulfur atom.
Uniqueness
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is unique due to its specific arrangement of sulfur atoms in the dithiazin ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
130468-30-3 |
---|---|
Molecular Formula |
C14H21N3O5S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(5-methyl-1,3,5-dithiazinan-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5S2/c1-7-3-17(14(21)15-11(7)20)12-10(19)9(8(4-18)22-12)13-23-5-16(2)6-24-13/h3,8-10,12-13,18-19H,4-6H2,1-2H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChI Key |
PXOXRQIUIYRJIA-MWGHHZFTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C3SCN(CS3)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C3SCN(CS3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.